5-Cyclopropoxy-N-methyl-6-sulfamoylpicolinamide
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Overview
Description
5-Cyclopropoxy-N-methyl-6-sulfamoylpicolinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol . It is known for its unique structure, which includes a cyclopropoxy group, a methyl group, and a sulfamoyl group attached to a picolinamide core. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-6-sulfamoylpicolinamide involves multiple steps, starting with the preparation of the picolinamide core. The cyclopropoxy group is introduced through a cyclopropanation reaction, while the sulfamoyl group is added via a sulfonation reaction. The methyl group is typically introduced through a methylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methyl-6-sulfamoylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-Cyclopropoxy-N-methyl-6-sulfamoylpicolinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-6-sulfamoylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-6-sulfamoylpicolinamide: Similar structure but lacks the N-methyl group.
5-Cyclopropoxy-N-methyl-6-sulfamoylnicotinamide: Similar structure but with a nicotinamide core instead of picolinamide.
Uniqueness
5-Cyclopropoxy-N-methyl-6-sulfamoylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group, N-methyl group, and sulfamoyl group in a picolinamide core makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C10H13N3O4S |
---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-6-sulfamoylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O4S/c1-12-9(14)7-4-5-8(17-6-2-3-6)10(13-7)18(11,15)16/h4-6H,2-3H2,1H3,(H,12,14)(H2,11,15,16) |
InChI Key |
GFZMWAIQUIDUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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